1-(2-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

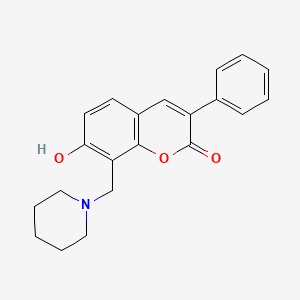

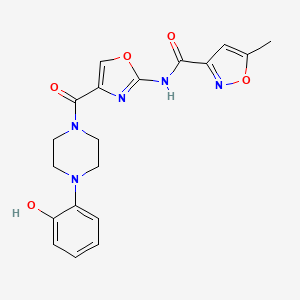

The compound “1-(2-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a 2-chlorobenzyl group, a phenyl group, and a nitrile group. The exact properties of this compound would depend on the specific arrangement of these groups on the pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the pyridine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the substituent groups on the pyridine ring. The presence of the nitrile, phenyl, and 2-chlorobenzyl groups would likely have significant effects on the overall shape and electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could make it polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

1-(2-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have been a subject of interest in the field of organic synthesis. Al-Issa (2012) explored the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridinecarbonitriles in chemical reactions and their potential as precursors to various compounds (Al-Issa, 2012).

Optical and Structural Characteristics

The optical and structural properties of certain pyridine derivatives, including the likes of this compound, have been investigated by Zedan et al. (2020). They characterized these compounds using various techniques, revealing their monoclinic polycrystalline nature and potential applications in optical electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Medicinal Chemistry Applications

In the field of medicinal chemistry, similar pyridinecarbonitriles have been synthesized and evaluated for their biological activities. Sircar et al. (1987) reported the synthesis of a series of pyridinones, including derivatives of pyridinecarbonitriles, for inotropic activity, highlighting the therapeutic potential of these compounds (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).

Photovoltaic and Photosensor Applications

The derivatives of pyridinecarbonitriles have been studied for their applications in photovoltaic devices and as photosensors. El-Menyawy et al. (2019) explored the photovoltaic properties of pyrazolo[4,3-b]pyridine derivatives, demonstrating their potential in light-responsive technologies (El-Menyawy, Zedan, & Nawar, 2019).

Antimicrobial and Antitumor Activities

A significant aspect of research on pyridinecarbonitriles involves their antimicrobial and antitumor properties. Elewa et al. (2021) synthesized and evaluated the antimicrobial and anticancer activities of new pyridines derived from pyridinecarbonitriles, contributing to the development of novel therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Wirkmechanismus

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have electrophilic properties.

Mode of Action

Based on its structural similarity to benzene derivatives, it might undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzimidazole derivatives have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound might affect multiple biochemical pathways.

Pharmacokinetics

It’s known that benzimidazole derivatives can be metabolized in the liver . The compound’s bioavailability would be influenced by factors such as its absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys.

Result of Action

It’s known that benzimidazole derivatives can exhibit a broad spectrum of biological activities, suggesting that this compound might have multiple effects at the molecular and cellular levels .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O/c20-17-9-5-4-8-16(17)13-22-18(14-6-2-1-3-7-14)11-10-15(12-21)19(22)23/h1-11H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVTXWANEIZOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=CC=C3Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)